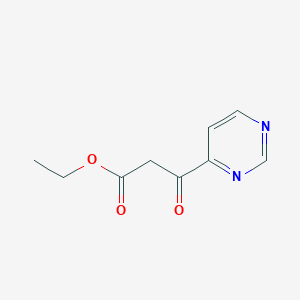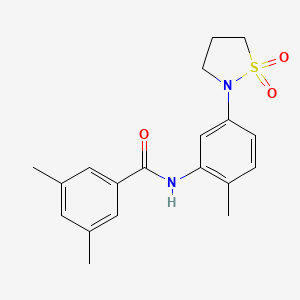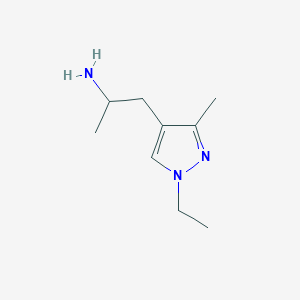![molecular formula C19H17N7O B2383771 2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380184-34-7](/img/structure/B2383771.png)
2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is a complex organic compound with a unique structure that includes multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Formation of the pyrazolo[1,5-a]pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Azetidine ring formation: This step often involves the use of azetidinone intermediates.
Pyridazinone synthesis: This is typically done through condensation reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent systems, and implementing purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Chemical Research: The compound’s reactivity and stability make it a useful subject for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine dihydrochloride
- 2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
- (1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine
Uniqueness
2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one stands out due to its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-13-10-17-19(21-8-9-25(17)22-13)24-11-15(12-24)26-18(27)3-2-16(23-26)14-4-6-20-7-5-14/h2-10,15H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZRYPKUYFUAJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2383693.png)



![1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane](/img/structure/B2383698.png)
![ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2383699.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B2383700.png)

![N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2383706.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2383709.png)

